Pralatrexate (10-propargyl-10-deazaaminopterin) is a rationally designed antifolate chemotherapeutic agent. [] It is a member of the 10-deazaaminoperin class of antifolates. [, ] This class of compounds is structurally related to methotrexate but demonstrates superior properties in terms of cellular uptake and retention. Pralatrexate plays a significant role in scientific research as a tool for studying folate metabolism and as a potential therapeutic agent for various cancers, particularly T-cell lymphomas. []
The chemical structure of pralatrexate (10-propargyl-10-deazaaminopterin) is depicted in Figure 1 of the paper titled "A Phase 1 Study of Pralatrexate in Combination with Paclitaxel or Docetaxel in Patients with Advanced Solid Tumors". [] The structure highlights the key features of the molecule, including the 10-propargyl and 10-deaza modifications compared to aminopterin. These modifications contribute to the enhanced cellular uptake and retention of pralatrexate compared to methotrexate. [, ]
Pralatrexate exerts its antitumor activity through a multi-step mechanism involving enhanced cellular uptake, intracellular retention, and inhibition of dihydrofolate reductase (DHFR). [, , ] Pralatrexate exhibits high affinity for the reduced folate carrier type 1 (RFC-1), a protein overexpressed on cancer cells, facilitating its efficient entry into tumor cells. [, ] Once inside the cell, pralatrexate is efficiently polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS), leading to increased intracellular drug retention. [, ] The polyglutamated forms of pralatrexate are potent inhibitors of DHFR, a key enzyme in the folate metabolic pathway responsible for converting dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. [, ] By inhibiting DHFR, pralatrexate disrupts folate metabolism, ultimately leading to the inhibition of DNA synthesis and cell death. [, ]
Pralatrexate has shown promise in various scientific research applications, particularly in the field of cancer research. Studies have demonstrated its efficacy in various in vitro and in vivo models of T-cell lymphoid malignancies, including peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL). [, , , , , , , , , , ] Pralatrexate has also shown activity in preclinical models of non-Hodgkin's lymphoma and non-small cell lung cancer. [, , , , ] Preclinical studies have also explored its potential in other cancers such as neuroblastoma and mesothelioma. [, ] Researchers have investigated the synergistic effects of pralatrexate in combination with other chemotherapeutic agents, including paclitaxel, docetaxel, gemcitabine, bortezomib, and romidepsin. [, , , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6